molecular formula C19H16N2O2S B11667984 N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

Cat. No.: B11667984
M. Wt: 336.4 g/mol
InChI Key: BWUDWSULOHFXOD-DEDYPNTBSA-N
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Description

N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a thiophene ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and thiophene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzylidene oxides, while reduction could produce benzyloxybenzylidene hydrazides.

Scientific Research Applications

N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The benzyloxy and thiophene groups can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(benzyloxy)benzylidene]-2-methoxybenzohydrazide
  • N’-[3-(benzyloxy)benzylidene]-2-phenoxyacetohydrazide
  • N’-[3-(benzyloxy)benzylidene]-2-iodobenzohydrazide

Uniqueness

N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-19(18-10-5-11-24-18)21-20-13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b20-13+

InChI Key

BWUDWSULOHFXOD-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

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